N-(3-chlorophenyl)-2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide
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Description
N-(3-chlorophenyl)-2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H26ClN3O3S and its molecular weight is 472. The purity is usually 95%.
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Scientific Research Applications
Antifungal Agents
2-(2-oxo-morpholin-3-yl)-acetamide derivatives, including molecules structurally related to N-(3-chlorophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide, have been identified as potent antifungal agents. These compounds exhibit fungicidal activity against Candida species and broad antifungal activity against various fungi species, including molds and dermatophytes. Their development focused on improving plasmatic stability while maintaining in vitro antifungal activity (Bardiot et al., 2015).
Synthesis of Quinolines and Related Fused Pyridines
Research on the synthesis of quinolines and related fused pyridines has shown the potential utility of compounds like N-(3-chlorophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide in forming thienopyridines, a class of compounds with various applications in chemical research (Meth–Cohn et al., 1981).
Structural Aspects and Properties of Salt and Inclusion Compounds
The structural aspects of similar amide-containing isoquinoline derivatives have been studied for their potential in forming salt and inclusion compounds. These compounds exhibit notable changes in fluorescence emission and have applications in materials science (Karmakar et al., 2007).
Inhibition of Fatty Acid Synthesis in Algae
Chloroacetamide derivatives, closely related to the compound , have been studied for their ability to inhibit fatty acid synthesis in green algae, suggesting potential applications in agricultural and environmental science (Weisshaar & Böger, 1989).
Antimicrobial Agents
Derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, similar to N-(3-chlorophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide, have shown promise as antimicrobial agents with significant antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Cholinesterase Inhibition
Studies on N-aryl derivatives of similar compounds have shown potential for inhibiting cholinesterase enzymes, suggesting applications in treating neurodegenerative diseases (Riaz et al., 2020).
Antihistamine Agents
Compounds structurally related to N-(3-chlorophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide have been synthesized and evaluated as antihistamine agents, indicating potential therapeutic applications (Alagarsamy et al., 2014).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3S/c1-16-11-28(12-17(2)31-16)24(30)14-27-13-22(20-8-3-4-9-21(20)27)32-15-23(29)26-19-7-5-6-18(25)10-19/h3-10,13,16-17H,11-12,14-15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNIJHDEFONBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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